![molecular formula C22H20N6O B2823214 {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone CAS No. 1456905-11-5](/img/structure/B2823214.png)
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone
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Overview
Description
The compound {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone is a promising molecule with potential applications in scientific research.
Mechanism of Action
The mechanism of action of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone is not fully understood. However, it is believed to act as an inhibitor of protein kinases and may also have anti-inflammatory and neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone can inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. This compound may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid-beta peptides.
Advantages and Limitations for Lab Experiments
The advantages of using {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone in lab experiments include its potential as a protein kinase inhibitor, anti-inflammatory agent, and neuroprotective agent. However, the limitations of this compound include its low yield in synthesis and limited understanding of its mechanism of action.
Future Directions
For research on {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone include further studies on its mechanism of action, optimization of the synthesis method to increase yield, and exploration of its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, this compound may also have potential as a tool for studying protein kinase signaling pathways and neurodegenerative disease mechanisms.
Synthesis Methods
The synthesis of {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone involves the reaction of 2-quinolylmagnesium bromide with 4-(3-bromo-1H-pyrazol-5-yl)piperazine, followed by treatment with 3-pyridylboronic acid and subsequent oxidation. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone has been studied for its potential application in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potential inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation research has shown that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has shown potential as a neuroprotective agent by inhibiting the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-8-7-16-4-1-2-6-18(16)24-19)28-12-10-27(11-13-28)21-14-20(25-26-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQZYHUELFIWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone |
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